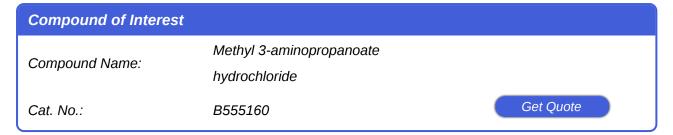


Technical Guide: Spectral Analysis of Methyl 3aminopropanoate hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for **Methyl 3-aminopropanoate hydrochloride** (C₄H₁₀ClNO₂; MW: 139.58 g/mol). Detailed analyses of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are presented. This document includes detailed experimental protocols for obtaining each spectrum and a logical workflow for the spectral characterization of the compound, visualized using a Graphviz diagram. The presented data is crucial for the unambiguous identification and quality control of **Methyl 3-aminopropanoate hydrochloride** in research and drug development settings.

Chemical Structure

IUPAC Name: methyl 3-aminopropanoate;hydrochloride[1]

Chemical Formula: C4H10ClNO2

Molecular Weight: 139.58 g/mol [1]

Structure:



Spectral Data

The following sections summarize the key spectral data for **Methyl 3-aminopropanoate hydrochloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton environment in a molecule. The spectrum of **Methyl 3-aminopropanoate hydrochloride** exhibits distinct signals corresponding to the different types of protons present.

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~8.27	broad singlet	3H	-NH3 ⁺
2	~3.77	singlet	3H	-OCH₃
3	~3.39	triplet	2H	-CH ₂ -NH ₃ +
4	~2.95	triplet	2H	-C(=O)-CH ₂ -

Note: Chemical shifts are reported based on data obtained in Chloroform-d (CDCl₃) at 500 MHz.[2] The broadness of the amine protons is due to quadrupole broadening and exchange with the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Signal	Chemical Shift (δ) ppm	Assignment
1	~171	-C=O
2	~52	-OCH₃
3	~35	-CH ₂ -NH ₃ +
4	~32	-C(=O)-CH ₂ -



Note: Approximate chemical shifts are based on typical values for similar functional groups and require experimental verification for this specific compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-2800	Strong, Broad	N-H stretch (from -NH ₃ +), O-H stretch (if moisture is present)
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1580	Medium	N-H bend (amine salt)
~1250	Strong	C-O stretch (ester)

Note: These are characteristic absorption bands. The spectrum for a specific sample should be acquired for precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z	Relative Intensity (%)	Assignment
104.07	High	[M+H] ⁺ (protonated molecule of the free base)
74.06	Medium	[M-OCH ₃] ⁺
59.04	High	[COOCH₃] ⁺

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (Methyl 3-aminopropanoate) after loss of HCl. The values presented are predicted for



the free base.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh 10-20 mg of Methyl 3-aminopropanoate hydrochloride.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrumentation and Data Acquisition:
 - Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.



- Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
 - Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of Methyl 3-aminopropanoate hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation and Data Acquisition:
 - Instrument: A Fourier-Transform Infrared Spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.



- Data Analysis:
 - Identify the major absorption bands and assign them to the corresponding functional groups.

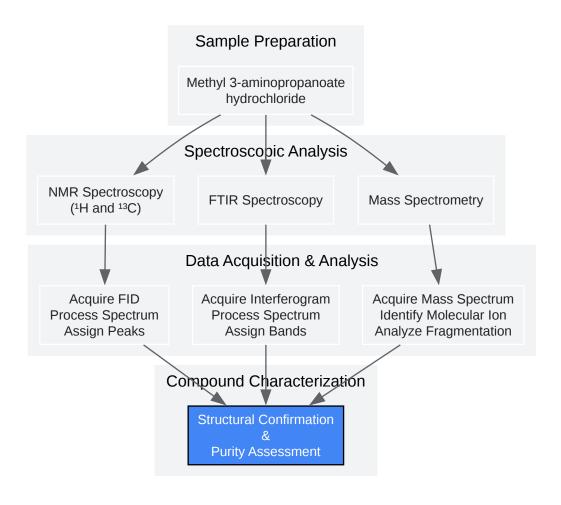
Mass Spectrometry

- Sample Preparation:
 - Prepare a dilute solution of Methyl 3-aminopropanoate hydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.
- Instrumentation and Data Acquisition:
 - Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
 - Ionization Mode: Positive ion mode is typically used for amines.
 - Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
 - The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography system.
- Data Analysis:
 - Identify the molecular ion peak ([M+H]+ for the free base).
 - Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Characterization

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of **Methyl 3-aminopropanoate hydrochloride**.





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Spectral Characterization Workflow

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References

- 1. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]







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